Dexchlorpheniramine maleate is a chiral alkylamine, specifically the dextrorotatory enantiomer of chlorpheniramine maleate. [] It acts as a first-generation histamine antagonist and possesses anti-allergic properties. [] In scientific research, dexchlorpheniramine maleate serves as a valuable tool for investigating histamine-mediated processes and exploring the development of novel antihistamines. It finds applications in various fields, including pharmacology, pharmaceutical sciences, and toxicology, for studying drug interactions, developing new drug delivery systems, and assessing the environmental impact of pharmaceuticals.
The molecular structure of dexchlorpheniramine maleate has been studied using X-ray powder diffraction. [, ] This technique provides insights into the crystal structure and arrangement of molecules within the solid state. The racemic modification of brompheniramine maleate, a related compound, has been shown to exist as a racemic compound rather than a racemic mixture. [, ]
Dexchlorpheniramine maleate exerts its anti-allergic effects by competitively blocking H1 receptors. [] By binding to these receptors, it prevents histamine from interacting with them, thereby inhibiting histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and gastrointestinal smooth muscle spasms. []
The physical and chemical properties of dexchlorpheniramine maleate have been studied using techniques like differential scanning calorimetry (DSC). [] DSC allows researchers to investigate the thermal behavior of the compound, including melting point, glass transition temperature, and other phase transitions.
Pharmacokinetic Studies: Researchers use dexchlorpheniramine maleate to investigate drug absorption, distribution, metabolism, and excretion in various dosage forms, including oral solutions and tablets. [, ] These studies help in understanding the bioavailability and pharmacokinetic profile of the drug in different formulations.
Drug Delivery Systems: Dexchlorpheniramine maleate has been incorporated into floating tablet formulations to achieve sustained drug release and enhance bioavailability. [, , ] The use of polymers like hydroxypropyl methylcellulose (HPMC) and Carbopol 934P in these formulations allows for controlled drug release over extended periods.
Analytical Method Development: Various analytical methods have been developed for the quantification of dexchlorpheniramine maleate in pharmaceutical preparations and biological samples. These methods include ultraviolet spectrophotometry, [] high-performance thin-layer chromatography (HPTLC), [] liquid chromatography-mass spectrometry (LC-MS), [] and capillary zone electrophoresis. []
Toxicity Assessment: Researchers have investigated the acute toxicity of dexchlorpheniramine maleate and its formulations using Aliivibrio fischeri as a model organism. [] These studies help in evaluating the potential environmental impact of pharmaceuticals.
Nanotechnology: Dexchlorpheniramine maleate has been encapsulated in lambda-carrageenan nanospheres. [] This nanoencapsulation approach aims to improve drug delivery and bioavailability, offering a potential avenue for advanced drug delivery systems.
While the provided papers do not focus on safety and hazards specifically related to dexchlorpheniramine maleate in a research context, one study indicated that the drug was non-toxic in all tested formulations to Aliivibrio fischeri. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: